N-(4-methylbenzyl)-N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide
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Overview
Description
N-(4-methylbenzyl)-N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring, a benzyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzylamine with 4-(4-methylpiperazin-1-yl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-methylbenzyl)-N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
- 4-[(4-methylpiperazin-1-yl)carbonyl]benzonitrile
Uniqueness
N-(4-methylbenzyl)-N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-4-6-18(7-5-17)16-24(28(3,26)27)20-10-8-19(9-11-20)21(25)23-14-12-22(2)13-15-23/h4-11H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQYMWBQRXNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)N3CCN(CC3)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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